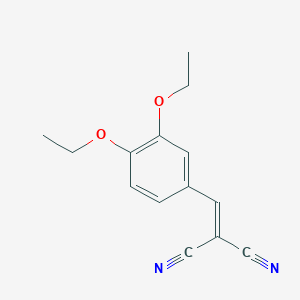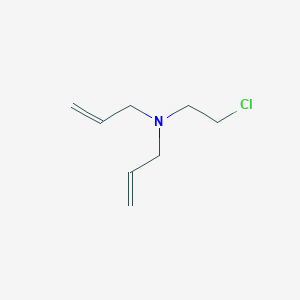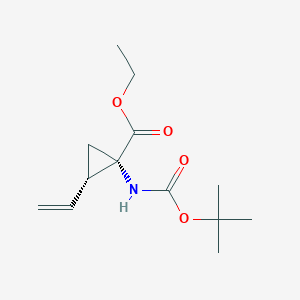
(3,4-Diethoxybenzylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Diethoxybenzylidene)malononitrile is an organic compound that belongs to the class of benzylidenemalononitriles These compounds are characterized by the presence of a benzylidene group attached to a malononitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3,4-Diethoxybenzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 3,4-diethoxybenzaldehyde with malononitrile in the presence of a base catalyst. Common bases used include piperidine or ammonium acetate. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of solid-supported catalysts can also enhance the efficiency of the reaction and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: (3,4-Diethoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions include substituted benzylidenemalononitriles, primary amines, and carboxylic acids .
Aplicaciones Científicas De Investigación
(3,4-Diethoxybenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3,4-Diethoxybenzylidene)malononitrile involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This binding is facilitated by hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, the compound’s nitrile groups can participate in nucleophilic addition reactions, further influencing its biological activity .
Comparación Con Compuestos Similares
(3,4-Dihydroxybenzylidene)malononitrile: This compound is similar in structure but contains hydroxyl groups instead of ethoxy groups.
(3,4-Dimethoxybenzylidene)malononitrile: This derivative has methoxy groups and is known for its use in organic synthesis and materials science.
Uniqueness: (3,4-Diethoxybenzylidene)malononitrile is unique due to its ethoxy substituents, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
2972-81-8 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-[(3,4-diethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H14N2O2/c1-3-17-13-6-5-11(7-12(9-15)10-16)8-14(13)18-4-2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
FQOIEDBDDSVJNI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=C(C#N)C#N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate](/img/structure/B14001027.png)

![2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14001029.png)
![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)
![[2-(Benzenesulfinyl)-1-chloroethyl]benzene](/img/structure/B14001044.png)
![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)
![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)






